Chloroauric Acid Hydrate: A Technical Guide to its Chemical Properties and Stability
Chloroauric Acid Hydrate: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Chloroauric acid hydrate (B1144303) (HAuCl₄·nH₂O) is a pivotal inorganic compound, serving as a primary precursor in the synthesis of gold-based materials, including nanoparticles for advanced biomedical applications and catalysts. A thorough understanding of its chemical properties and stability is paramount for its effective use in research, development, and manufacturing. This technical guide provides an in-depth overview of the core chemical characteristics of chloroauric acid hydrate, detailed experimental protocols for its analysis, and a summary of its stability profile.
Core Chemical Properties
Chloroauric acid hydrate is typically a yellow to orange-yellow crystalline solid.[1][2] It is known to exist in both trihydrate and tetrahydrate forms.[3][4] The compound is highly hygroscopic and sensitive to light, necessitating storage in a cool, dry, and dark environment, often under an inert atmosphere.[5][6]
Physicochemical Data
A summary of the key physicochemical properties of chloroauric acid hydrate is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | HAuCl₄·nH₂O (n=3 or 4) | [1][3] |
| Molecular Weight | 393.83 g/mol (trihydrate) | [3][7] |
| 411.85 g/mol (tetrahydrate) | [3][7] | |
| Appearance | Orange-yellow needle-like crystals or powder | [1][2] |
| Melting Point | Decomposes at 254 °C | [3][7] |
| Density | 3.9 g/cm³ (anhydrous) | [3][7] |
| Solubility in Water | 350 g/100 mL | [4] |
| Other Solubilities | Soluble in alcohol, ether, esters, and ketones | [2][3] |
Stability and Decomposition
The stability of chloroauric acid hydrate is a critical consideration for its handling, storage, and application. It is susceptible to degradation under various conditions.
Light Sensitivity: Exposure to light can induce the reduction of Au(III) to elemental gold, leading to the darkening of the material.[2][5]
Thermal Decomposition: When heated, chloroauric acid hydrate undergoes a multi-stage decomposition process.[8] Initially, it loses its water of hydration. Further heating leads to the sequential decomposition into gold(III) chloride (AuCl₃), gold(I) chloride (AuCl), and finally metallic gold (Au).[9]
Hygroscopicity: The compound readily absorbs moisture from the atmosphere, which can affect its stability and experimental reproducibility.[1][6]
Incompatibilities: Chloroauric acid hydrate is incompatible with strong bases, active metals, and reducing agents, as these can readily reduce the gold ion.[5]
Thermal Decomposition Pathway
The following diagram illustrates the stepwise thermal decomposition of chloroauric acid hydrate.
Caption: Stepwise thermal decomposition of chloroauric acid hydrate.
Experimental Protocols
Accurate characterization of chloroauric acid hydrate is essential for quality control and research purposes. The following are detailed methodologies for key analytical procedures.
Determination of Gold Content by Gravimetric Analysis
This method determines the percentage of gold in a sample of chloroauric acid hydrate by reducing the gold ions to elemental gold, which is then weighed.
Principle: Gold(III) ions are reduced to metallic gold by a suitable reducing agent. The precipitated gold is then filtered, washed, dried, and weighed.
Reagents and Materials:
-
Chloroauric acid hydrate sample
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfite (B76179) (Na₂SO₃) or Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Quantitative ashless filter paper
-
Gooch crucible (optional)
-
Drying oven
-
Muffle furnace
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the chloroauric acid hydrate sample and record the weight.
-
Dissolution: Dissolve the sample in 100 mL of deionized water in a 400 mL beaker. Acidify the solution by adding 5 mL of concentrated hydrochloric acid.
-
Reduction: Heat the solution to boiling. While stirring, slowly add a freshly prepared 10% (w/v) solution of sodium sulfite or hydroxylamine hydrochloride until no further precipitation is observed. The appearance of a reddish-brown precipitate indicates the formation of elemental gold.
-
Digestion: Keep the solution hot (but not boiling) for approximately 1 hour to allow the precipitate to coagulate.
-
Filtration: Filter the hot solution through a pre-weighed Gooch crucible or a quantitative ashless filter paper.
-
Washing: Wash the precipitate several times with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).
-
Drying and Ignition: Dry the filter paper and precipitate in an oven at 110 °C. Then, carefully transfer the filter paper to a pre-weighed porcelain crucible and ignite it in a muffle furnace at 800 °C until all the filter paper has been ashed, leaving behind the elemental gold.
-
Weighing: Allow the crucible to cool in a desiccator and then weigh it on an analytical balance. Repeat the ignition and weighing steps until a constant weight is achieved.
-
Calculation: The percentage of gold in the sample is calculated using the following formula:
% Au = (Weight of gold / Initial weight of sample) × 100
Analysis of Purity and Thermal Stability by Thermogravimetric Analysis (TGA)
TGA is employed to determine the water content (degree of hydration) and the thermal decomposition profile of chloroauric acid hydrate.
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The mass loss at different temperatures corresponds to the loss of water and the decomposition of the compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas supply
-
Sample pans (e.g., platinum or alumina)
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of the chloroauric acid hydrate sample (typically 5-10 mg) into a TGA sample pan.
-
Experimental Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Thermal Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to:
-
The loss of water of hydration (typically below 200 °C).
-
The decomposition of anhydrous chloroauric acid to gold chlorides and finally to elemental gold (at higher temperatures).
-
-
Interpretation:
-
Calculate the percentage mass loss in each step to determine the number of water molecules of hydration and to confirm the decomposition pathway.
-
The onset temperature of decomposition provides information about the thermal stability of the compound.
-
Concentration Determination by UV-Visible Spectroscopy
This is a rapid and non-destructive method for determining the concentration of chloroauric acid in a solution.
Principle: Chloroauric acid in an aqueous solution exhibits a characteristic absorbance peak in the UV region. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.
Reagents and Materials:
-
Chloroauric acid hydrate
-
Deionized water
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of chloroauric acid hydrate of a known concentration in deionized water. From the stock solution, prepare a series of standard solutions of decreasing concentrations.
-
Wavelength Scan: Scan a standard solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For chloroauric acid, this is typically around 212.5 nm.[8]
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.
-
Sample Analysis: Measure the absorbance of the unknown chloroauric acid solution at the same λmax.
-
Concentration Calculation: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve or by using the equation of the line from the linear regression of the calibration data.
Quality Control Workflow
The following diagram outlines a typical workflow for the quality control of chloroauric acid hydrate.
Caption: A logical workflow for the quality control analysis of chloroauric acid hydrate.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101571469A - Determination method for gold content of chloroauric acid - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Chloroauric acid - Wikipedia [en.wikipedia.org]
- 5. Spectroscopic Estimation of Chloroauric Acid During Synthesis of ...: Ingenta Connect [ingentaconnect.com]
- 6. lookchem.com [lookchem.com]
- 7. Chloroauric acid - Sciencemadness Wiki [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
